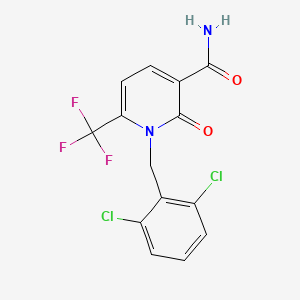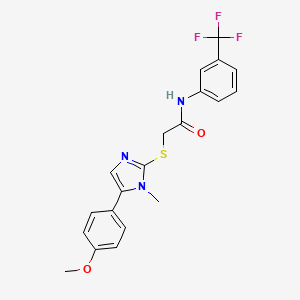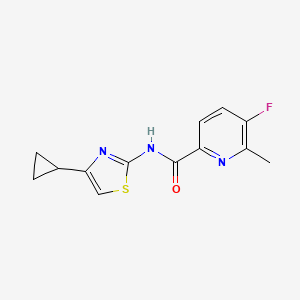![molecular formula C14H21N3O4S B2355637 [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amin CAS No. 200711-95-1](/img/structure/B2355637.png)
[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine: is a versatile chemical compound with a unique structure that allows for diverse applications in scientific research. This compound is characterized by the presence of two morpholine rings and a sulfonyl group attached to a phenylamine core, making it an interesting subject for various chemical and biological studies.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool for biochemical assays and structural biology studies.
Medicine: In medicine, [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine is investigated for its potential therapeutic properties. It is explored as a candidate for the development of new drugs targeting various diseases, including cancer and infectious diseases.
Industry: In industrial applications, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity. It is also used in the production of specialty chemicals and intermediates for various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine typically involves the reaction of 4-morpholinylphenylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to achieve high purity levels required for research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine rings can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, and alcohols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Derivatives with different nucleophiles attached to the phenyl ring.
Wirkmechanismus
The mechanism of action of [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Vergleich Mit ähnlichen Verbindungen
- [4-(Morpholin-4-yl)benzyl]amine
- 3-Methoxy-4-(morpholin-4-yl)aniline
- 5-(Morpholin-4-yl)-N’-sulfonyl-1,2,3-thiadiazole-4-amidines
Uniqueness: [4-Morpholin-4-yl-3-(morpholin-4-ylsulfonyl)phenyl]amine stands out due to its dual morpholine rings and sulfonyl group, which confer unique chemical and biological properties. This structure allows for versatile reactivity and stability, making it suitable for a wide range of applications in research and industry.
Eigenschaften
IUPAC Name |
4-morpholin-4-yl-3-morpholin-4-ylsulfonylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O4S/c15-12-1-2-13(16-3-7-20-8-4-16)14(11-12)22(18,19)17-5-9-21-10-6-17/h1-2,11H,3-10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICBJROIOFCRLBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N)S(=O)(=O)N3CCOCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.40 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)
![4-(4-fluorobenzyl)-1-[3-oxo-3-(4-pyrimidin-2-ylpiperazin-1-yl)propyl][1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2355559.png)
![N-[(3-fluorophenyl)methyl]-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2355560.png)
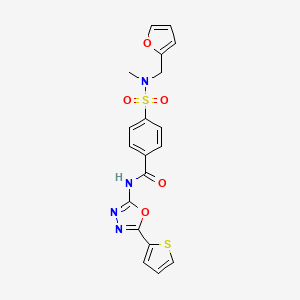
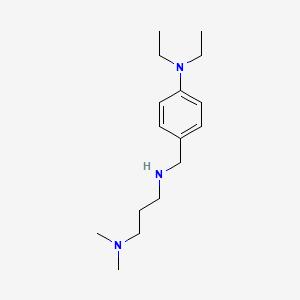
![4-cyano-N-[(1-methylpiperidin-4-yl)methyl]benzamide](/img/structure/B2355566.png)
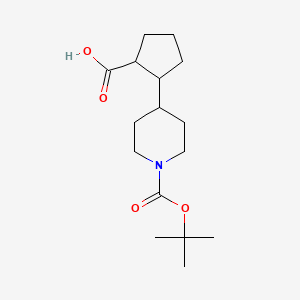
![3-Phenyl-1-[(3-phenylimidazo[1,5-a]pyridin-1-yl)methyl]imidazo[1,5-a]pyridine](/img/structure/B2355571.png)
![tert-butyl N-[(3R,4R)-4-methoxypiperidin-3-yl]carbamate hemioxalate](/img/structure/B2355573.png)
